molecular formula C12H10BrNO3 B110951 ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 100123-25-9

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No. B110951
M. Wt: 296.12 g/mol
InChI Key: VPJYMMSHBAEVOX-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and properties of closely related indole derivatives. These studies can offer valuable information for understanding the characteristics of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate by analogy.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in several papers. For instance, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved the gradual evaporation of acetone under ambient conditions . Another study describes the synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, which served as an intermediate in the preparation of potential glycine site antagonists . These methods could potentially be adapted for the synthesis of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of indole derivatives has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the crystal structure and Hirshfeld surface analysis of a complex indole derivative were determined, revealing intermolecular hydrogen bond interactions and stabilization by C–H···π interactions . Similarly, the molecular structure and vibrational spectral studies of related compounds have been performed, which could provide a basis for understanding the structural aspects of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate .

Chemical Reactions Analysis

The reactivity and chemical behavior of indole derivatives are crucial for their potential applications. Studies have investigated the reactivity descriptors such as Fukui functions and electrophilicity indices to determine the reactive sites within molecules . These analyses can be informative when considering the chemical reactions that ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are often determined by their molecular structure and substituents. For instance, the vibrational analysis of some derivatives indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The thermodynamic parameters of these compounds show that their formation is exothermic and spontaneous at room temperature . These findings could be extrapolated to predict the properties of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 5-formyl-1H-indole-2-carboxylates are synthesized from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This process involves the transformation of the sulfomethyl group to a formyl function, yielding various derivatives including ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (Pete, Parlagh, & Tőke, 2003).

Synthetic Intermediates and Chemical Analysis

  • Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, closely related to ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, have been synthesized and evaluated for various applications. One study focused on their synthesis technology, indicating their potential as valuable chemical intermediates (Huang Bi-rong, 2013).

Molecular Structure Studies

  • Research on the structure of monobrominated ethyl indole-3-carboxylate, a compound similar to ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, reveals insights into its molecular composition and potential applications (Leggetter & Brown, 1960).
  • Another study detailed the single crystal X-ray analysis and vibrational spectral studies of a mecarbinate derivative, which includes the ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate. This research contributes to understanding the structural and spectral properties of similar compounds (Luo, Ma, Zhou, & Huang, 2019).

Crystal Structure and Analysis

  • The crystal structure and Hirshfeld surface analysis of a related compound, (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno [3′,4′:2,3] indolizino [8,7-b] indole-15-carboxylate, were studied. This research provides insights into the crystalline structure of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate derivatives (Geetha et al., 2017).

properties

IUPAC Name

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJYMMSHBAEVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390933
Record name ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

CAS RN

100123-25-9
Record name ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (3.43 mL, 39.9 mmol) was added with stirring to DMF (30 mL) and CH2Cl2 (80 mL) at 0° C. After 20 min at 0° C., 5-bromoindole-2-carboxylic acid ethyl ester (10 g, 37.3 mmol) in DMF (80 mL), was added. The mixture was stirred at rt for 24 h and poured into NaHCO3 (aq, sat) and extracted with CH2Cl2. The combined extracts were washed with H2O and brine, dried (Na2SO4) and concentrated. Crystallisation from EtOH gave the sub-title compound. Yield 8.9 g (81%).
Quantity
3.43 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 1 L round bottom flask 10.5 mL of phosphorus oxychloride was added to 15.5 g of N-methylformanilide at room temperature that resulted in a yellow solid after 15 min. At this time, 170 mL of 1,2-dichloroethane and 20.1 g of ethyl 5-bromoindole-2-carboxylate were added. The resulting suspension was heated under reflux for 4 hours and then concentrated to remove the organic solvent. 75 g of sodium acetate in 750 mL of water were added and the solid suspension was stirred for 30 min at room temperature, filtered and washed 3 times with water. The crude material was dried under vacuum for 1 hour and swished with 500 mL of EtOH to yield 21.2 g of the title compound as off-white solid.
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two

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